Chromoionophore IX

Vue d'ensemble

Description

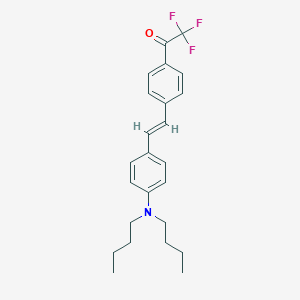

Chromoionophore IX, also known as 4-Dibutylamino-4′-(trifluoroacetyl)stilbene or ETH 4003, is a fluorescent ligand . It can interact with specific alcohols, resulting in a change in fluorescence as well as absorbance . It can be used for the preparation of optical sensors .

Molecular Structure Analysis

The empirical formula for Chromoionophore IX is C24H28F3NO . Its molecular weight is 403.48 . The SMILES string for Chromoionophore IX is CCCCN(CCCC)c1ccc(\\C=C\\c2ccc(cc2)C(=O)C(F)(F)F)cc1 .

Physical And Chemical Properties Analysis

Chromoionophore IX is a highly lipophilic pH indicator . It is known to be pH-dependent and usually operated in a passive mode . The sensors must exhibit not only excellent chemical selectivity but also the ability to eliminate the optical background interference such as autofluorescence and light scattering .

Applications De Recherche Scientifique

Composition of Ion-Selective Electrode and Optode Membranes : Chromoionophores, including Chromoionophore IX, are utilized in ion-selective membranes, which are essential components of chemical sensors. However, the stability of these compounds, particularly in the presence of certain light conditions and anions, is a concern that impacts their effectiveness in sensors (Langmaier & Lindner, 2005).

Spectropotentiometry for Imaging Concentration Profiles : Spectropotentiometric imaging techniques have been developed using chromoionophores like Chromoionophore IX. This method allows for the in-situ imaging of concentration profiles in ion-selective membranes, providing insights into transport processes and ion interference (Schneider et al., 1996).

Signal Control in Sensory Materials : Chromoionophore-based calix[4]crowns demonstrate an 'off-on-off' signaling action for metal cationic inputs, which is valuable for molecular information processing and the design of new sensory materials (Kubo, Obara, & Tokita, 1999).

Development of New Dyes for Integrated Optical Sensors : Researchers have developed new chromoionophores aimed at NIR applications, making them suitable for use in monolithically integrated optical sensors. This development indicates a potential for improved optode membranes in sensing applications (Citterio, Rásonyi, & Spichiger, 1996).

Formation of Monomolecular Layers at Interfaces : Studies on chromoionophore I (ETH 5294) show its ability to form monolayers at the air/water interface, suggesting potential applications in creating densely packed protein arrays and other nanotechnological applications (Ishii, 2009).

Anion Sensing via Hydrogen Bonding : Chromoionophores have been investigated for their ability to detect anions through colorimetric determination in solutions, enhancing the understanding and design of anion receptors in various media (Nishizawa, Kato, Hayashita, & Teramae, 1998).

Uranyl Ion-Sensitive Chromoionophores : Specific chromoionophores have been developed for the selective detection of UO22+ ions, demonstrating significant potential in optical sensing for environmental and safety applications (Kubo, Maeda, Nakamura, & Tokita, 1994).

Orientations Futures

Recent advances aim to renovate the chromoionophores and detection modes to overcome the pH cross-response and to eliminate the background optical interference . Topics include sensors based on solvatochromic dyes, alternative chromoionophores, photoswitchable sensors, upconverting nanoparticles, luminescence decay time, and others . Another promising direction is the development of wearable chemical sensors, where Chromoionophore IX could be used for monitoring sweat composition .

Propriétés

IUPAC Name |

1-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F3NO/c1-3-5-17-28(18-6-4-2)22-15-11-20(12-16-22)8-7-19-9-13-21(14-10-19)23(29)24(25,26)27/h7-16H,3-6,17-18H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWDIHBWRAWRHS-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421749 | |

| Record name | Chromoionophore IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromoionophore IX | |

CAS RN |

192190-91-3 | |

| Record name | Chromoionophore IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

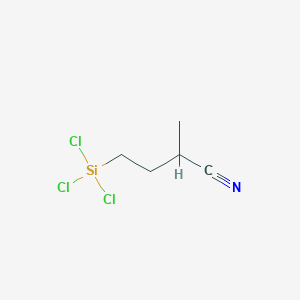

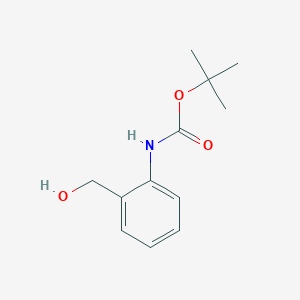

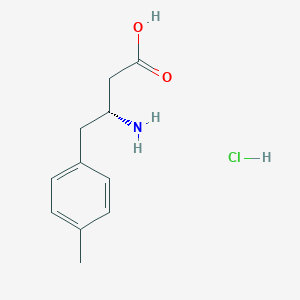

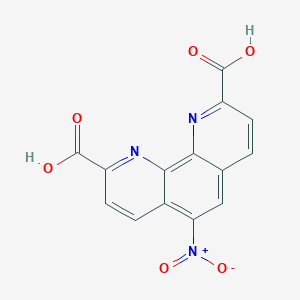

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How compatible is Chromoionophore IX with ethyl cellulose as a material for thin-film sensor fabrication?

A3: The research indicates positive material compatibility between Chromoionophore IX and ethyl cellulose []. The study successfully fabricated thin-film sensors by dissolving Chromoionophore IX in ethyl cellulose and then depositing this solution onto glass slides via spin-coating []. This successful fabrication suggests that Chromoionophore IX demonstrates sufficient solubility and stability in ethyl cellulose to form a homogenous and functional sensing layer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)